
5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022609 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
The synthesis of MFCD33022609 involves several steps and specific reaction conditions. The compound can be prepared through various synthetic routes, each with its own set of reagents and conditions. Industrial production methods often involve large-scale synthesis techniques to ensure the compound’s availability for research and application purposes. Detailed information on the exact synthetic routes and industrial production methods for MFCD33022609 is essential for replicating and optimizing its production.
Análisis De Reacciones Químicas
MFCD33022609 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to yield desired products. The major products formed from these reactions depend on the type of reaction and the reagents used. Understanding the reactivity and reaction pathways of MFCD33022609 is crucial for its application in different scientific fields.
Aplicaciones Científicas De Investigación
MFCD33022609 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may play a role in biochemical processes or as a tool for studying biological systems. In medicine, MFCD33022609 could be explored for its potential therapeutic effects or as a diagnostic agent. Additionally, its industrial applications may include its use in manufacturing processes or as a component in various products.
Mecanismo De Acción
The mechanism of action of MFCD33022609 involves its interaction with specific molecular targets and pathways. Understanding how this compound exerts its effects at the molecular level can provide insights into its potential uses and benefits. The pathways involved in its mechanism of action are crucial for determining its efficacy and safety in various applications.
Comparación Con Compuestos Similares
MFCD33022609 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural or functional similarities, but MFCD33022609 may possess distinct properties that make it more suitable for certain applications
Conclusion
MFCD33022609 is a compound with significant potential in various scientific fields Understanding its synthesis, reactions, applications, and mechanism of action is essential for harnessing its benefits
Propiedades
Fórmula molecular |
C10H5BrF2N2O |
|---|---|
Peso molecular |
287.06 g/mol |
Nombre IUPAC |
5-bromo-4-(2,3-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-7(4-16)15-10)5-2-1-3-6(12)8(5)13/h1-4H,(H,14,15) |
Clave InChI |
SGXNSYPXKIEDFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


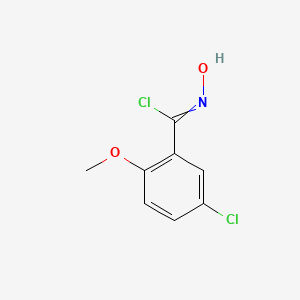

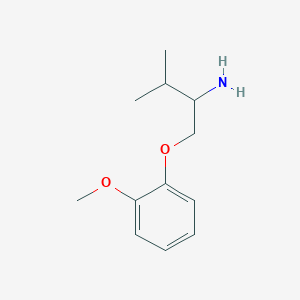
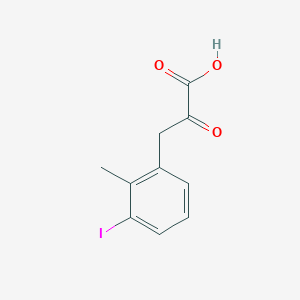
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
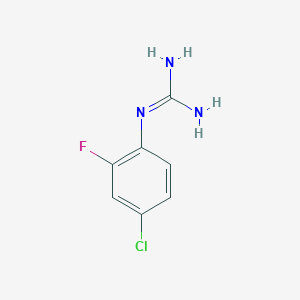
![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)

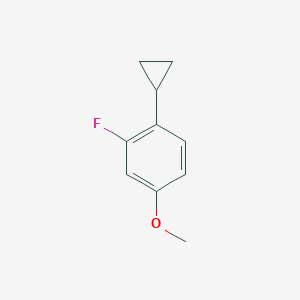

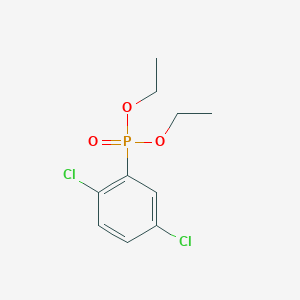
![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)

